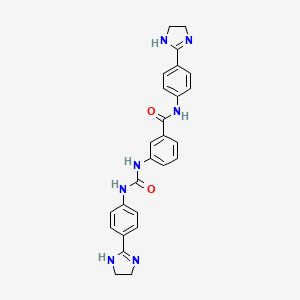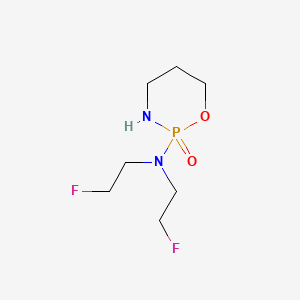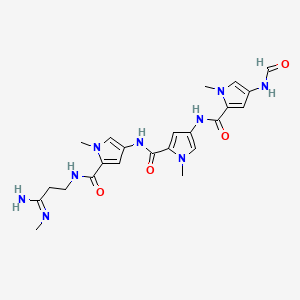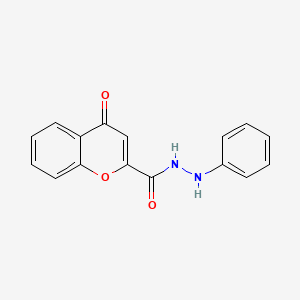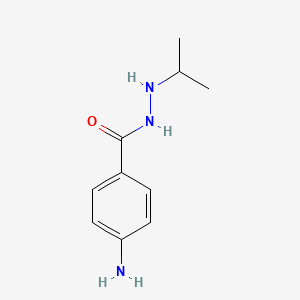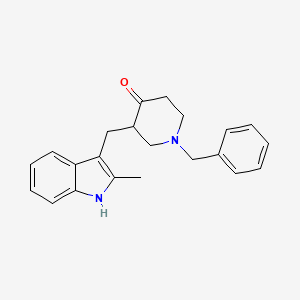
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure that combines an indole moiety with a piperidinone ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the 2-methyl group.
Formation of the Piperidinone Ring: The piperidinone ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.
Final Coupling: The indole and piperidinone moieties are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which may contribute to its biological activities. The piperidinone ring can also interact with enzymes and proteins, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-methyl-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.
1H-Indole-3-ethanamine, N-methyl-: A compound with a similar indole moiety but different functional groups.
Uniqueness
3-((2-Methyl-1H-indol-3-yl)methyl)-1-(phenylmethyl)-4-piperidinone is unique due to its combination of an indole moiety with a piperidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
37125-93-2 |
|---|---|
Fórmula molecular |
C22H24N2O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-one |
InChI |
InChI=1S/C22H24N2O/c1-16-20(19-9-5-6-10-21(19)23-16)13-18-15-24(12-11-22(18)25)14-17-7-3-2-4-8-17/h2-10,18,23H,11-15H2,1H3 |
Clave InChI |
JEMVFDMEPWNLEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CC3CN(CCC3=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)
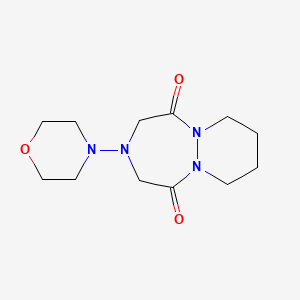
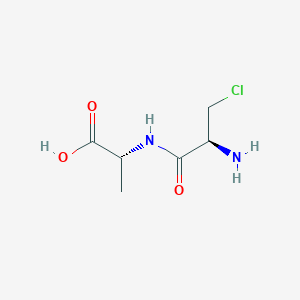
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

